molecular formula C12H20BClN2O2 B15313047 2-(Methylamino)pyridine-4-boronic acid pinacol ester hcl

2-(Methylamino)pyridine-4-boronic acid pinacol ester hcl

Cat. No.: B15313047
M. Wt: 270.56 g/mol
InChI Key: SXCBDBSJQNOULE-UHFFFAOYSA-N
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Description

N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine hydrochloride is a chemical compound with a molecular weight of 270.57 g/mol . It is known for its unique structure, which includes a boron-containing dioxaborolane ring. This compound is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine hydrochloride typically involves the reaction of N-methyl-4-bromopyridin-2-amine with bis(pinacolato)diboron in the presence of a palladium catalyst . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires heating to around 80-100°C. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions typically involve heating and an inert atmosphere .

Major Products

Major products formed from these reactions include various substituted pyridines and boronic acid derivatives, which are useful intermediates in organic synthesis .

Mechanism of Action

The mechanism of action of N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine hydrochloride involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating various chemical transformations. This coordination ability makes it a valuable reagent in cross-coupling reactions and other synthetic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine hydrochloride apart from similar compounds is its specific structure, which combines a pyridine ring with a boron-containing dioxaborolane ring. This unique combination enhances its reactivity and stability, making it particularly useful in a wide range of chemical reactions and applications .

Properties

Molecular Formula

C12H20BClN2O2

Molecular Weight

270.56 g/mol

IUPAC Name

N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine;hydrochloride

InChI

InChI=1S/C12H19BN2O2.ClH/c1-11(2)12(3,4)17-13(16-11)9-6-7-15-10(8-9)14-5;/h6-8H,1-5H3,(H,14,15);1H

InChI Key

SXCBDBSJQNOULE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NC.Cl

Origin of Product

United States

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